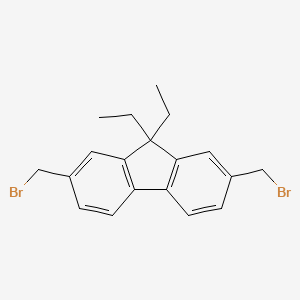![molecular formula C22H20O4 B14182126 Methyl {4-[([1,1'-biphenyl]-2-yl)methoxy]phenoxy}acetate CAS No. 833485-19-1](/img/structure/B14182126.png)
Methyl {4-[([1,1'-biphenyl]-2-yl)methoxy]phenoxy}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl {4-[([1,1’-biphenyl]-2-yl)methoxy]phenoxy}acetate is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl group attached to a methoxyphenoxy acetate moiety. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl {4-[([1,1’-biphenyl]-2-yl)methoxy]phenoxy}acetate typically involves the reaction of 4-hydroxyphenylacetic acid with 2-bromobiphenyl in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then esterified using methanol and a catalyst such as sulfuric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl {4-[([1,1’-biphenyl]-2-yl)methoxy]phenoxy}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted biphenyl derivatives.
Applications De Recherche Scientifique
Methyl {4-[([1,1’-biphenyl]-2-yl)methoxy]phenoxy}acetate is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl {4-[([1,1’-biphenyl]-2-yl)methoxy]phenoxy}acetate involves its interaction with specific molecular targets. The biphenyl moiety can interact with hydrophobic pockets in proteins, while the methoxyphenoxy acetate group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylbiphenyl: A simpler biphenyl derivative with similar hydrophobic properties.
4-Methoxyphenylacetic acid: Shares the methoxyphenoxy acetate moiety but lacks the biphenyl group.
Biphenyl-2-carboxylic acid: Contains the biphenyl structure but with a carboxylic acid group instead of the methoxyphenoxy acetate.
Uniqueness
Methyl {4-[([1,1’-biphenyl]-2-yl)methoxy]phenoxy}acetate is unique due to the combination of the biphenyl and methoxyphenoxy acetate groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various research fields, making it a valuable compound for scientific investigations.
Propriétés
Numéro CAS |
833485-19-1 |
|---|---|
Formule moléculaire |
C22H20O4 |
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
methyl 2-[4-[(2-phenylphenyl)methoxy]phenoxy]acetate |
InChI |
InChI=1S/C22H20O4/c1-24-22(23)16-26-20-13-11-19(12-14-20)25-15-18-9-5-6-10-21(18)17-7-3-2-4-8-17/h2-14H,15-16H2,1H3 |
Clé InChI |
KEYXURPLCISEQU-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)COC1=CC=C(C=C1)OCC2=CC=CC=C2C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~,N~4~-Bis[4-(2-hydroxyethoxy)phenyl]benzene-1,4-dicarboxamide](/img/structure/B14182044.png)
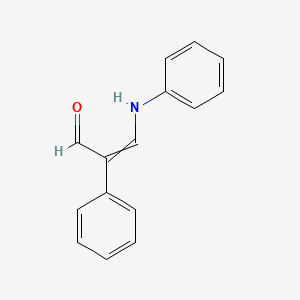
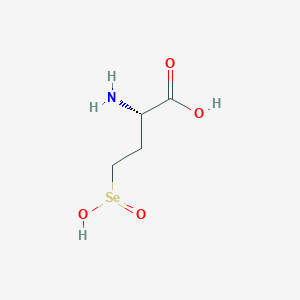
![3-Propyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B14182073.png)
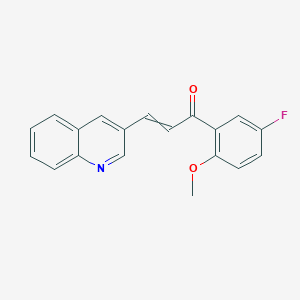

![Methyl [3-(4-hydroxybenzoyl)-2-benzofuran-1-yl]acetate](/img/structure/B14182095.png)
![2-{2-[1-(4-Chlorophenyl)cyclopropyl]-2-oxoethyl}cyclohept-2-en-1-one](/img/structure/B14182107.png)
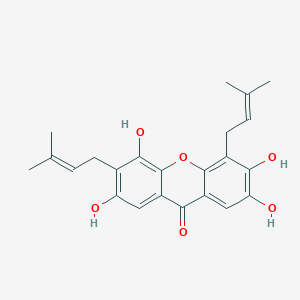
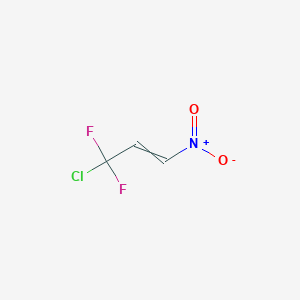
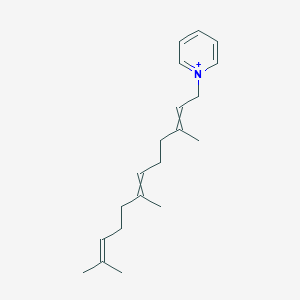
![4-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]benzaldehyde](/img/structure/B14182130.png)
![3-[(1R)-1-Methyl-2-oxocyclopentyl]propanoic acid](/img/structure/B14182131.png)
